2-Methyl-2,6-diazaspiro[3.4]octane
Beschreibung
BenchChem offers high-quality 2-Methyl-2,6-diazaspiro[3.4]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2,6-diazaspiro[3.4]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-7(6-9)2-3-8-4-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXBQONYAKEHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135380-30-2 | |
| Record name | 2-methyl-2,6-diazaspiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to the Synthesis and Mechanism of 2-Methyl-2,6-diazaspiro[3.4]octane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,6-Diazaspiro[3.4]octane Scaffold
The 2,6-diazaspiro[3.4]octane core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its unique conformational constraints and the spatial orientation of its two nitrogen atoms make it an attractive building block for the design of novel therapeutic agents. The introduction of a methyl group at the 2-position to form 2-Methyl-2,6-diazaspiro[3.4]octane can modulate the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of a robust synthetic pathway to 2-Methyl-2,6-diazaspiro[3.4]octane, delving into the mechanistic underpinnings of the key transformations and offering practical, field-proven insights for its successful synthesis.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic approach to 2-Methyl-2,6-diazaspiro[3.4]octane (1) involves the late-stage methylation of the parent 2,6-diazaspiro[3.4]octane (2). To achieve selective mono-methylation, orthogonal protection of the two nitrogen atoms is a crucial strategic consideration. A common and effective strategy involves the use of a benzyl (Bn) group, which is readily removable by hydrogenolysis, and a tert-butyloxycarbonyl (Boc) group, which is cleavable under acidic conditions. This allows for the sequential functionalization of the two amine centers.
The synthesis of the core 2,6-diazaspiro[3.4]octane scaffold can be achieved through a [3+2] cycloaddition reaction, a powerful method for the construction of five-membered rings. This guide will detail a synthetic route commencing from commercially available N-Boc-azetidin-3-one.
Overall Synthetic Pathway
The following diagram illustrates the multi-step synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane.
Caption: Overall synthetic route to 2-Methyl-2,6-diazaspiro[3.4]octane.
Detailed Synthesis and Mechanistic Discussion
Part 1: Construction of the 2,6-Diazaspiro[3.4]octane Core
The synthesis of the spirocyclic core begins with the olefination of N-Boc-azetidin-3-one, followed by a key [3+2] cycloaddition reaction.
Step 1: Horner-Wadsworth-Emmons Olefination
The synthesis commences with the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one with triethyl phosphonoacetate. This reaction is a reliable method for the formation of α,β-unsaturated esters. The choice of a phosphonate-based reagent over a Wittig reagent is often preferred due to the easier removal of the water-soluble phosphate byproduct.
-
Mechanism: The reaction is initiated by the deprotonation of the phosphonate by a strong base, typically sodium hydride (NaH), to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the azetidinone. The resulting betaine intermediate eliminates diethyl phosphate to yield the desired α,β-unsaturated ester.
Step 2: [3+2] Cycloaddition
The α,β-unsaturated ester is then subjected to a [3+2] cycloaddition reaction with an azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine. This cycloaddition is a powerful and convergent method for constructing the pyrrolidine ring of the spirocycle.
-
Mechanism: In the presence of a mild acid catalyst, such as trifluoroacetic acid (TFA), the azomethine ylide is generated. This 1,3-dipole then reacts with the electron-deficient alkene (the dipolarophile) in a concerted or stepwise fashion to form the five-membered pyrrolidine ring, yielding the orthogonally protected 2-benzyl-6-Boc-2,6-diazaspiro[3.4]octane. The benzyl group serves as a readily cleavable protecting group for one of the nitrogen atoms, while the Boc group protects the other.
Part 2: Deprotection and Final Methylation
With the core scaffold constructed, the next phase involves the sequential removal of the protecting groups to free the nitrogen atoms for the final methylation step.
Step 3: Catalytic Hydrogenolysis (Debenzylation)
The benzyl group is selectively removed by catalytic hydrogenolysis. This is a mild and efficient method that typically proceeds with high yield and does not affect the acid-labile Boc group.[1][2] Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are commonly used catalysts for this transformation.[1]
-
Mechanism: The reaction occurs on the surface of the palladium catalyst. The N-benzyl amine and hydrogen gas are adsorbed onto the catalyst surface. The hydrogen molecule is cleaved to form reactive palladium hydride species, which then cleave the benzylic C-N bond, releasing toluene and the free amine.[2]
Step 4: Boc Deprotection
The Boc protecting group is removed under acidic conditions. A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are standard reagents for this deprotection. The choice of acid and solvent can be optimized to ensure complete removal of the Boc group without side reactions.
-
Mechanism: The acid protonates the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.
Step 5: Eschweiler-Clarke Methylation
The final step is the methylation of the secondary amine of the 2,6-diazaspiro[3.4]octane using the Eschweiler-Clarke reaction. This classical method utilizes formaldehyde and formic acid to achieve exhaustive methylation of primary and secondary amines to their corresponding tertiary amines. A key advantage of this reaction is that it does not lead to the formation of quaternary ammonium salts.
-
Mechanism: The reaction proceeds through a reductive amination pathway. The secondary amine first reacts with formaldehyde to form an iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to the tertiary amine and releasing carbon dioxide. This process is essentially irreversible due to the formation of a gas.
Caption: Mechanism of the Eschweiler-Clarke reaction.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane. The NMR data is predicted based on analogous structures and general chemical shift principles.[3]
| Step | Product | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | Ethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-ylidene)acetate | ~90 | 5.8 (s, 1H), 4.6 (m, 2H), 4.2 (q, 2H), 4.1 (m, 2H), 1.4 (s, 9H), 1.2 (t, 3H) | 166, 155, 110, 80, 60, 55, 30, 28, 14 |
| 2 | tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | ~60 | 7.3 (m, 5H), 4.0 (s, 2H), 3.8-3.5 (m, 4H), 3.0-2.8 (m, 4H), 2.2-2.0 (m, 2H), 1.4 (s, 9H) | 155, 138, 129, 128, 127, 80, 60, 58, 55, 45, 35, 28 |
| 3 | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | >95 | 3.8-3.5 (m, 4H), 3.0-2.8 (m, 4H), 2.2-2.0 (m, 2H), 1.4 (s, 9H) | 155, 80, 58, 55, 45, 35, 28 |
| 4 | 2,6-Diazaspiro[3.4]octane | >95 | 3.2-2.8 (m, 8H), 2.0-1.8 (m, 2H) | 58, 55, 45, 35 |
| 5 | 2-Methyl-2,6-diazaspiro[3.4]octane | ~85 | 3.2-2.8 (m, 4H), 2.6-2.4 (m, 4H), 2.3 (s, 3H), 2.0-1.8 (m, 2H) | 60, 58, 55, 45, 42, 35 |
Experimental Protocols
Materials and General Methods: All reagents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer.
Protocol 1: Synthesis of tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
-
Horner-Wadsworth-Emmons Olefination: To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-azetidin-3-one (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester.
-
[3+2] Cycloaddition: To a solution of the α,β-unsaturated ester (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq) in acetonitrile, add trifluoroacetic acid (0.1 eq). Heat the mixture at 60 °C for 18 hours. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the protected spirocycle.[4]
Protocol 2: Synthesis of 2,6-Diazaspiro[3.4]octane
-
Debenzylation: To a solution of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate (1.0 eq) in methanol, add Pd/C (10 mol %). Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to obtain the mono-Boc protected spirocycle, which is often used in the next step without further purification.
-
Boc Deprotection: Dissolve the mono-Boc protected spirocycle in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the solution at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with DCM several times. The resulting TFA salt of 2,6-diazaspiro[3.4]octane can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol 3: Synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane
-
Eschweiler-Clarke Methylation: To a solution of 2,6-diazaspiro[3.4]octane (1.0 eq) in formic acid (5.0 eq), add aqueous formaldehyde (37 wt. %, 5.0 eq). Heat the reaction mixture at 100 °C for 6 hours. After cooling to room temperature, basify the mixture with aqueous NaOH solution to pH > 10. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford 2-Methyl-2,6-diazaspiro[3.4]octane.
Conclusion
This guide has outlined a detailed and reliable synthetic pathway for the preparation of 2-Methyl-2,6-diazaspiro[3.4]octane, a valuable building block in drug discovery. By employing a strategic use of orthogonal protecting groups and well-established, high-yielding reactions, this protocol provides a clear and reproducible route to the target molecule. The mechanistic insights provided for each key transformation offer a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt the synthesis as needed. The presented data and protocols serve as a self-validating system, ensuring scientific integrity and providing a solid foundation for the synthesis and further exploration of this important spirocyclic scaffold.
References
- Orain, D., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Synlett, 26(11), 1493-1497.
- Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143.
Sources
Physicochemical Profiling and Bioisosteric Applications of 2-Methyl-2,6-diazaspirooctane in Drug Discovery
Physicochemical Profiling and Bioisosteric Applications of 2-Methyl-2,6-diazaspiro[1]octane in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, the shift from flat, sp²-hybridized heterocycles to sp³-rich three-dimensional architectures is a proven strategy for escaping the "flatland" of early drug discovery. 2-Methyl-2,6-diazaspiro[1]octane (CAS: 135380-30-2) has emerged as a highly valuable spirocyclic diamine scaffold. By acting as a conformationally restricted bioisostere for piperazine, this compound significantly alters the physicochemical and pharmacokinetic landscape of lead molecules, improving aqueous solubility, metabolic stability, and target selectivity while mitigating off-target toxicities.
This whitepaper provides an authoritative analysis of the physicochemical properties of 2-Methyl-2,6-diazaspiro[1]octane, the mechanistic rationale behind its use as a bioisostere, and the self-validating experimental workflows required for its characterization.
Structural & Physicochemical Fundamentals
The introduction of a spiro-fusion into a diamine ring system fundamentally changes its spatial geometry. The structural rigidity prevents the ring-flipping commonly observed in piperazines, locking the nitrogen lone pairs into specific vectors.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of 2-Methyl-2,6-diazaspiro[1]octane, which dictate its behavior in physiological environments.
| Property | Value / Description | Implication for Drug Design |
| CAS Number | 135380-30-2 | Standard identifier for procurement and literature. |
| Molecular Formula | C₇H₁₄N₂ | High carbon-to-heteroatom ratio for a small diamine. |
| Molecular Weight | 126.20 g/mol | Low molecular weight allows for extensive elaboration. |
| Boiling Point | 177.5 °C (at 760 mmHg) | Indicates moderate volatility; requires careful handling. |
| Density | 1.03 g/cm³ | Standard for aliphatic nitrogenous liquids. |
| Predicted pKa | ~10.9 (Basic Nitrogen) | Ensures protonation at physiological pH (7.4), enhancing solubility. |
| Flash Point | 69.6 °C | Requires standard flammable liquid safety protocols. |
| Fsp³ (Fraction sp³) | 1.00 (100% sp³ carbons) | Maximizes three-dimensionality, correlating with clinical success. |
Mechanistic Rationale: The Piperazine Bioisostere Paradigm
Piperazine is one of the most frequently utilized motifs in FDA-approved drugs. However, its flat conformation and high basicity often lead to promiscuous binding profiles (e.g., hERG channel inhibition) and susceptibility to CYP450-mediated metabolic oxidation.
Replacing piperazine with 2-Methyl-2,6-diazaspiro[1]octane provides three distinct mechanistic advantages:
-
Altered Vectorization: The spirocyclic core projects substituents at unique angles. This rigid vectorization can force a drug molecule into a bioactive conformation, increasing target affinity while sterically clashing with off-target binding pockets.
-
Reduced Cytotoxicity: As demonstrated by , replacing the piperazine core in the PARP inhibitor olaparib with diazaspiro systems effectively reduced off-target DNA damage and cellular cytotoxicity.
-
Optimized Lipophilicity (LogD): The high sp³ character of the diazaspiro[1]octane scaffold improves the lipophilic ligand efficiency (LLE). This was a critical factor in the optimization of antimalarial agents, where the scaffold provided an attractive starting point for hit-to-lead chemistry ().
Caption: Logic of replacing piperazine with diazaspiro[1]octane to improve drug profiles.
Experimental Workflows: Physicochemical Characterization
To confidently integrate 2-Methyl-2,6-diazaspiro[1]octane into a drug discovery pipeline, its ionization (pKa) and lipophilicity (LogD) must be empirically validated. The following protocols represent a self-validating system : the pKa determination directly dictates the buffer conditions required for accurate LogD profiling, ensuring systemic logical consistency.
Protocol A: pKa Determination via Potentiometric Titration
Causality: Because 2-Methyl-2,6-diazaspiro[1]octane readily absorbs atmospheric CO₂ (forming carbamates which skew basicity readings), the titration must be performed under a strict inert atmosphere.
-
Sample Preparation: Dissolve 2.0 mg of 2-Methyl-2,6-diazaspiro[1]octane in 10 mL of 0.15 M KCl. Reasoning: The 0.15 M KCl background maintains a constant ionic strength, mimicking physiological osmolarity and stabilizing the activity coefficients of the ions.
-
Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl to fully protonate both basic nitrogen centers.
-
Titration: Under a continuous stream of ultra-pure Nitrogen gas, titrate the solution with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C.
-
Data Analysis: Record the pH after each 0.01 mL addition. Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the macroscopic pKa values via non-linear regression.
Protocol B: LogD(7.4) Determination via Shake-Flask LC-MS/MS
Causality: Aliphatic spirocycles lack strong UV chromophores. Therefore, traditional UV-Vis quantification is highly prone to error. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is mandatory for accurate phase quantification.
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4—chosen based on the pKa derived in Protocol A) for 24 hours. Reasoning: Mutual pre-saturation prevents volume shifts during the actual partitioning experiment.
-
Partitioning: Dissolve the compound in the aqueous phase (10 µM initial concentration). Add an equal volume of the pre-saturated 1-octanol.
-
Equilibration: Agitate the biphasic mixture mechanically at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.
-
Quantification: Carefully aspirate aliquots from both the octanol and aqueous layers. Dilute appropriately and analyze via LC-MS/MS. Calculate LogD as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to the aqueous phase.
Caption: Self-validating experimental workflow for pKa and LogD physicochemical profiling.
Conclusion
The strategic incorporation of 2-Methyl-2,6-diazaspiro[1]octane into lead compounds represents a sophisticated approach to overcoming the limitations of traditional flat heterocycles. By understanding its intrinsic physicochemical properties—specifically its high Fsp³, rigid vectorization, and basic pKa—medicinal chemists can rationally design therapeutics with superior safety and efficacy profiles. Rigorous, self-validating analytical workflows, such as potentiometric titration coupled with LC-MS/MS partition profiling, remain essential for confirming these theoretical advantages in vitro.
References
-
Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 61(12), 5367–5379. URL:[Link]
-
"Identification and Profiling of a Novel Diazaspiro[1]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts." Journal of Medicinal Chemistry, 2021. URL:[Link]
-
"2-methyl-2,6-diazaspiro[1]octane | 135380-30-2." Molport Chemical Database. URL:[Link]
-
"2-methyl-2,6-diazaspiro[1]octane, CAS No. 135380-30-2." iChemical Database. URL:[Link]
Application Note: Regioselective N-Alkylation of 2-Methyl-2,6-diazaspiro[3.4]octane
Introduction and Scientific Context
The 2,6-diazaspiro[3.4]octane scaffold is a highly valued building block in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic structure provides an elegant solution to the challenge of moving beyond "flat" aromatic compounds, enabling the exploration of new chemical space and enhancing the potential for specific, high-affinity interactions with biological targets.[1][2] N-alkylation of this core is a critical step for generating diverse compound libraries, allowing for the systematic modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are essential for optimizing drug candidates.
This application note provides a comprehensive, field-proven protocol for the regioselective N-alkylation of 2-Methyl-2,6-diazaspiro[3.4]octane. The primary challenge in the functionalization of this scaffold is achieving selectivity between its two secondary amine positions. The pre-existing methyl group at the N-2 position introduces steric hindrance that deactivates it relative to the more accessible N-6 position.[3] This inherent steric differentiation allows for a highly regioselective alkylation at the N-6 nitrogen.
While direct alkylation with alkyl halides is a viable method, it can be difficult to control and may lead to undesired side products.[4] A more robust and controlled alternative is reductive amination . This one-pot procedure involves the formation of an intermediate iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to form the new C-N bond.[5][6] This method is widely recognized for its high yields, operational simplicity, and excellent control over the degree of alkylation.
Core Principle: Reductive Amination
The protocol described herein focuses on reductive amination due to its superior control and reliability. The reaction proceeds in two main steps within a single pot:
-
Iminium Ion Formation: The more nucleophilic N-6 amine of 2-Methyl-2,6-diazaspiro[3.4]octane attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. The reaction is often mildly acid-catalyzed to facilitate the dehydration step.
-
In Situ Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is introduced. This hydride reagent selectively reduces the C=N double bond of the iminium ion in the presence of the unreacted carbonyl compound, yielding the desired N-alkylated product.[6]
This approach avoids the common pitfalls of direct alkylation, such as over-alkylation to form quaternary ammonium salts, and is compatible with a wide range of functional groups on the aldehyde or ketone coupling partner.
Experimental Workflow and Visualization
The overall experimental process is streamlined for efficiency and reproducibility. The key stages are outlined in the diagram below, providing a clear visual guide from setup to final product characterization.
Caption: Workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-6 alkylation of 2-Methyl-2,6-diazaspiro[3.4]octane using benzaldehyde as a representative electrophile.
Materials and Reagents
-
Substrate: 2-Methyl-2,6-diazaspiro[3.4]octane (CAS: 135380-30-2)[7]
-
Electrophile: Benzaldehyde (or other desired aldehyde/ketone)
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Workup: Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Sodium Sulfate (Na₂SO₄)
-
Purification: Silica gel (230-400 mesh)
-
Eluent: Dichloromethane (DCM) and Methanol (MeOH) with 1% Ammonium Hydroxide (NH₄OH)
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-2,6-diazaspiro[3.4]octane (1.0 eq.). Dissolve the amine in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Addition of Carbonyl: Add the aldehyde or ketone (1.1 eq.) to the solution via syringe. Stir the resulting mixture at room temperature for 20 minutes to allow for pre-formation of the iminium ion intermediate.
-
Reduction: Carefully add Sodium Triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 5-10 minutes. Note: The addition can be mildly exothermic and may cause some gas evolution.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-16 hours). For TLC analysis, a mobile phase of 10% MeOH in DCM with 1% NH₄OH is effective, and visualization can be achieved using a potassium permanganate stain.
-
Aqueous Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, for example, from 100% DCM to 95:5 DCM/MeOH (+1% NH₄OH), is typically effective for isolating the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Quantitative Data and Expected Results
The following table provides representative quantities for a 1 mmol scale reaction. Yields are typically high but may vary depending on the specific carbonyl compound used.
| Reagent/Parameter | Quantity/Value | Moles (mmol) | Stoichiometry |
| 2-Methyl-2,6-diazaspiro[3.4]octane | 126 mg | 1.0 | 1.0 eq. |
| Benzaldehyde | 117 mg (112 µL) | 1.1 | 1.1 eq. |
| Sodium Triacetoxyborohydride | 318 mg | 1.5 | 1.5 eq. |
| Anhydrous DCM | 10 mL | - | 0.1 M |
| Reaction Conditions | |||
| Temperature | Room Temperature (~20-25 °C) | - | - |
| Reaction Time | 2 - 16 hours | - | - |
| Expected Outcome | |||
| Product | 2-Methyl-6-benzyl-2,6-diazaspiro[3.4]octane | - | - |
| Expected Yield | 75 - 90% | - | - |
Trustworthiness: Validation and Troubleshooting
-
Incomplete Reaction: If monitoring shows significant starting material remaining after 16 hours, a small amount of acetic acid (0.1 eq.) can be added with the aldehyde to catalyze iminium formation. Alternatively, adding another portion of the reducing agent (0.5 eq.) may drive the reaction to completion.
-
Purification Issues: The product amine is basic and may streak on silica gel. Using a triethylamine-deactivated silica gel or adding a small percentage (0.5-1%) of ammonium hydroxide or triethylamine to the eluent system will improve peak shape and separation.
-
Structural Confirmation: In the ¹H NMR spectrum of the product, expect to see new signals corresponding to the introduced alkyl group (e.g., a singlet for the benzylic CH₂ protons around 3.6 ppm and aromatic signals for a benzyl group). Confirmation by HRMS is crucial to validate the elemental composition.
References
-
A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. Available at: [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. Available at: [Link]
-
Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PMC. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Thieme. Available at: [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]
Sources
- 1. A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 3. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 [sigmaaldrich.com]
Application Note: High-Yield Amidation Protocols for 2-Methyl-2,6-diazaspiro[3.4]octane in Targeted Drug Discovery
Introduction: The Strategic Role of Spirocyclic Amines
In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires moving away from flat, planar ring systems (like piperazines or anilines) toward three-dimensional architectures. 2-Methyl-2,6-diazaspiro[3.4]octane (CAS: 135380-30-2) has emerged as a privileged spirocyclic building block.
By increasing the fraction of sp³ hybridized carbons (Fsp³), this spirocycle enhances aqueous solubility, reduces off-target hERG liabilities, and crucially, lowers efflux ratios mediated by MDR1 and BCRP transporters. This scaffold-hopping strategy was recently validated in the discovery of BEN-28010 , a highly potent, brain-penetrant Checkpoint Kinase 1 (CHK1) inhibitor designed for the treatment of glioblastoma [1], as well as in the development of novel MEK inhibitors [2].
Figure 1: Strategic role of 2-Methyl-2,6-diazaspiro[3.4]octane in optimizing pharmacokinetic profiles.
Mechanistic Insights: The Amidation Challenge
2-Methyl-2,6-diazaspiro[3.4]octane contains two distinct nitrogen centers:
-
N2 Position: A tertiary amine within the azetidine ring (methylated).
-
N6 Position: A secondary amine within the pyrrolidine ring.
Amidation exclusively targets the N6 secondary amine. However, the adjacent spiro-fusion creates significant steric hindrance, reducing the nucleophilicity of the pyrrolidine nitrogen compared to unhindered secondary amines. Standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and epimerization of chiral carboxylic acids. Therefore, highly reactive uronium/aminium salts like HATU or direct Acid Chloride formations are required to drive the reaction to completion.
Quantitative Data: Optimization of Coupling Conditions
The table below summarizes the empirical performance of various coupling strategies when reacting 2-Methyl-2,6-diazaspiro[3.4]octane with a standard heteroaryl carboxylic acid.
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Causality & Mechanistic Notes |
| HATU | DIPEA | DMF | 0 to RT | 2 - 4 | 85 - 95 | Rapid formation of the highly reactive 7-azabenzotriazole active ester overcomes steric bulk. |
| EDC·HCl / HOBt | DIPEA | DMF | RT | 12 - 16 | 40 - 60 | Sluggish kinetics due to steric hindrance at the spiro-center; prone to acylurea byproduct formation. |
| T3P (50% in EtOAc) | Et₃N | EtOAc | 80 (Reflux) | 8 - 12 | 70 - 80 | Excellent for scale-up (water-soluble byproducts), but requires thermal energy to drive the hindered coupling. |
| Oxalyl Chloride | Et₃N | DCM | 0 to RT | 1 - 2 | > 90 | Ideal for highly electron-deficient or unreactive carboxylic acids; bypasses active ester equilibrium. |
Experimental Workflows & Protocols
Figure 2: Step-by-step workflow for the HATU-mediated amidation of 2-Methyl-2,6-diazaspiro[3.4]octane.
Protocol A: Standard HATU-Mediated Amidation
This protocol is optimized for library synthesis and standard carboxylic acids. Note: 2-Methyl-2,6-diazaspiro[3.4]octane is often supplied as a dihydrochloride salt (CAS: 1795283-47-4) to prevent atmospheric CO₂ absorption.
Step 1: Pre-Activation
-
In an oven-dried round-bottom flask under N₂, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (10 mL, 0.1 M).
-
Cool the mixture to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 4.0 mmol) dropwise.
-
Causality: 4.0 equivalents of DIPEA are used because 2.0 eq are consumed neutralizing the spirocycle's dihydrochloride salt, leaving 2.0 eq to drive the coupling. The 0 °C temperature prevents the thermal degradation of the highly reactive O-At ester.
-
-
Stir at 0 °C for 15 minutes.
Step 2: Amine Addition
-
Add 2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride (1.1 eq, 1.1 mmol) in one portion.
-
Causality: Adding the amine after pre-activation prevents the secondary amine from directly attacking HATU, which would form a stable, unreactive guanidinium byproduct.
-
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Step 3: Self-Validating Reaction Monitoring
-
Monitor the reaction via LC-MS.
-
Validation Check: Look for the disappearance of the carboxylic acid mass. If a mass of [M+98]⁺ is observed, it indicates the presence of the unreacted HATU-active ester. If this persists, the amine addition is sterically hindered; add an additional 0.2 eq of the spirocyclic amine and warm to 40 °C.
-
Step 4: Workup & Extraction
-
Quench the reaction with saturated aqueous NaHCO₃ (20 mL).
-
Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL).
-
Causality: The LiCl wash is critical. It highly efficiently partitions residual DMF into the aqueous phase, preventing DMF from co-eluting and interfering with downstream purification steps.
-
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Purification and Analytical Characterization
Because the final product contains a basic tertiary amine (the N-methyl azetidine moiety), standard acidic Prep-HPLC conditions (e.g., 0.1% TFA or Formic Acid) will protonate the amine, leading to extreme polarity, poor retention on C18 columns, and severe peak tailing.
Optimized Prep-HPLC Conditions [1]:
-
Column: XBridge Prep C18 OBD (30 × 150 mm, 5 μm).
-
Mobile Phase A: Water containing 10 mmol/L NH₄HCO₃ (pH ~8.0).
-
Mobile Phase B: Acetonitrile.
-
Causality: The volatile ammonium bicarbonate buffer maintains a mildly basic pH, ensuring the tertiary amine remains in its neutral freebase form. This guarantees sharp peak shapes, excellent resolution, and easy lyophilization of the final product without residual salt trapping.
References
-
Rawling, M. J., et al. "Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma." Journal of Medicinal Chemistry, 2025.[Link]
- "Mek inhibitors and therapeutic uses thereof.
Application Note: Selective Boc-Deprotection and Isolation of 2-Methyl-2,6-diazaspiro[3.4]octane
Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
Spirocyclic diamines, such as 2-methyl-2,6-diazaspiro[3.4]octane, are highly valued in modern drug discovery. The incorporation of a spirocyclic quaternary carbon imparts conformational rigidity to the molecular scaffold, which can significantly reduce the entropic penalty upon target binding and improve pharmacokinetic profiles[1].
However, handling these small, highly polar heterocycles presents a classic synthetic challenge. The standard protection strategy utilizes a tert-butyloxycarbonyl (Boc) group on the secondary amine (position 6), while the tertiary amine (N-methyl azetidine at position 2) remains unprotected.
The Core Challenge: Deprotection of 6-Boc-2-methyl-2,6-diazaspiro[3.4]octane yields a free base with extreme water solubility. Mechanistically, acid-catalyzed Boc cleavage generates a tert-butyl cation (which fragments into isobutylene and CO₂) and the protonated amine[2]. Traditional workups require neutralizing the acidic mixture and extracting the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). For a diamine with a molecular weight of 126.2 g/mol , the partition coefficient heavily favors the aqueous phase, leading to catastrophic yield losses during extraction. Furthermore, the free base is somewhat volatile, meaning aggressive solvent evaporation can further diminish yields.
To circumvent these issues, this application note details two field-proven, self-validating protocols:
-
Direct Salt Precipitation (Protocol A): Utilizing anhydrous HCl to directly isolate the stable dihydrochloride salt.
-
SCX Catch-and-Release (Protocol B): Utilizing Strong Cation Exchange (SCX) chromatography to isolate the free base without aqueous extraction[3].
Physicochemical Properties
Understanding the physical properties of the target molecule is critical for selecting the appropriate isolation strategy.
| Property | 6-Boc-2-methyl-2,6-diazaspiro[3.4]octane | 2-Methyl-2,6-diazaspiro[3.4]octane (Free Base) | 2-Methyl-2,6-diazaspiro[3.4]octane (2HCl Salt) |
| CAS Number | N/A (Precursor) | 135380-30-2[4] | 1795283-47-4[5] |
| Molecular Weight | 226.32 g/mol | 126.20 g/mol [4] | 199.12 g/mol [5] |
| Physical State | Viscous Oil / Liquid | Liquid | Powder / Solid[6] |
| Boiling Point | > 250 °C (est) | 177.5 °C at 760 mmHg[7] | N/A (Decomposes) |
| Aqueous Solubility | Low | Extremely High | Extremely High |
| Volatility | Low | Moderate (Caution during drying) | None |
Experimental Workflows & Strategic Selection
The choice between Protocol A and Protocol B depends entirely on downstream requirements. If the diamine will be used in a subsequent coupling reaction that tolerates the addition of an exogenous base (e.g., DIPEA or TEA), Protocol A is highly recommended due to the superior stability and ease of handling of the dihydrochloride salt. If the strictly pure free base is required, Protocol B must be employed.
Workflow for Boc-deprotection of spirocyclic diamines.
Detailed Methodologies
Protocol A: Anhydrous HCl Deprotection (Dihydrochloride Salt Isolation)
Causality: By avoiding water entirely, the highly polar diamine is forced to precipitate as a bis-hydrochloride salt in non-polar ethereal solvents. This bypasses all extraction inefficiencies[8].
Reagents:
-
6-Boc-2-methyl-2,6-diazaspiro[3.4]octane (1.0 eq)
-
4M HCl in 1,4-Dioxane (10.0 eq)
-
Methanol (Anhydrous, minimal volume for solubility)
-
Methyl tert-butyl ether (MTBE) or Diethyl Ether (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected spirocycle in a minimal amount of anhydrous methanol (approx. 2 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise. Note: The tertiary azetidine nitrogen will protonate immediately, followed by the slower acidolysis of the Boc group.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor the reaction via LCMS or TLC (Ninhydrin stain).
-
Precipitation: Once complete consumption of the starting material is confirmed, slowly add a 5-fold volumetric excess of cold MTBE to the vigorously stirring solution. A white precipitate (the dihydrochloride salt) will form immediately.
-
Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with cold MTBE (2 × 10 mL).
-
Drying: Dry the highly hygroscopic white powder under high vacuum at 40 °C for 12 hours to afford 2-methyl-2,6-diazaspiro[3.4]octane dihydrochloride[6].
Protocol B: TFA Cleavage with SCX Catch-and-Release (Free Base Isolation)
Causality: Trifluoroacetic acid (TFA) is an excellent solvent and reagent for Boc deprotection[9], but its removal is notoriously difficult. SCX (Strong Cation Exchange) resin contains sulfonic acid groups that covalently bind the protonated diamine. This allows the TFA, byproducts (isobutylene), and non-basic impurities to be washed away with methanol. The pure free base is subsequently "released" using a volatile methanolic ammonia solution[3][10].
Mechanism of SCX Catch-and-Release chromatography.
Reagents:
-
6-Boc-2-methyl-2,6-diazaspiro[3.4]octane (1.0 eq)
-
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1 v/v)
-
SCX-2 Cartridge (e.g., SiliaPrep Propylsulfonic Acid, 1g resin per 0.5 mmol of amine)[3]
-
Methanol (HPLC grade)
-
2M Ammonia in Methanol
Step-by-Step Procedure:
-
Cleavage: Dissolve the substrate in DCM (5 mL/mmol). Add an equal volume of TFA. Stir at room temperature for 1–2 hours until complete by LCMS.
-
Concentration: Concentrate the reaction mixture under reduced pressure to yield a crude TFA salt oil. Do not apply high heat.
-
SCX Conditioning: Condition an SCX-2 cartridge by passing 2 column volumes (CV) of Methanol through it.
-
Loading (The Catch): Dissolve the crude TFA oil in a minimal amount of Methanol (1-2 mL) and load it onto the SCX cartridge. Allow it to drip through via gravity. The basic nitrogens will bind to the sulfonic acid resin[3].
-
Washing: Wash the cartridge with 3 CV of Methanol. Discard the washings (this removes residual TFA and non-basic impurities).
-
Elution (The Release): Elute the free amine by passing 2 to 3 CV of 2M NH₃ in Methanol through the cartridge. Collect this basic fraction in a clean, pre-weighed round-bottom flask[10].
-
Careful Isolation: Concentrate the methanolic ammonia solution under reduced pressure. Critical Step: Because 2-methyl-2,6-diazaspiro[3.4]octane has a boiling point of 177.5 °C[7], it exhibits moderate volatility. Keep the rotary evaporator bath below 30 °C and avoid prolonged exposure to high vacuum (< 10 mbar) to prevent mass loss. The product is obtained as a pale yellow to colorless liquid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. 2-methyl-2,6-diazaspiro[3.4]octane | 135380-30-2; 1408074-75-8 | Buy Now [molport.com]
- 5. 1795283-47-4|2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride|BLD Pharm [bldpharm.com]
- 6. americanelements.com [americanelements.com]
- 7. 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical [ichemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.sg]
- 10. WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing 2-Methyl-2,6-diazaspiro[3.4]octane for Improving Aqueous Solubility
Introduction: Navigating the Challenge of Poor Aqueous Solubility in Drug Discovery
In the landscape of modern drug discovery, a significant portion of newly identified bioactive compounds exhibit poor aqueous solubility. This presents a formidable challenge, as adequate solubility is a prerequisite for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy. Molecules with low aqueous solubility can lead to unreliable results in in-vitro assays and may require complex and costly formulation strategies to achieve therapeutic concentrations in vivo.
Medicinal chemists employ various strategies to enhance the solubility of promising drug candidates, ranging from salt formation and the use of co-solvents to more intricate structural modifications of the lead compound. One increasingly utilized approach is the incorporation of three-dimensional (3D) saturated heterocyclic scaffolds to disrupt crystal packing and introduce favorable physicochemical properties. Spirocyclic systems, which contain two rings connected by a single common atom, are particularly advantageous in this regard. Their rigid, non-planar structures can significantly increase the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved solubility and other desirable drug-like properties.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-2,6-diazaspiro[3.4]octane as a novel building block to enhance the aqueous solubility of parent drug molecules. We will delve into the mechanistic rationale, provide detailed experimental protocols for synthesis and solubility assessment, and offer guidance on data interpretation.
The Scientific Rationale: How 2-Methyl-2,6-diazaspiro[3.4]octane Enhances Solubility
The efficacy of 2-Methyl-2,6-diazaspiro[3.4]octane as a solubility-enhancing moiety stems from a combination of its unique structural and physicochemical properties.
1. Increased Three-Dimensionality and Disruption of Planarity:
Many poorly soluble drugs are planar, aromatic molecules that can pack efficiently into a stable crystal lattice. The high lattice energy of such crystals requires a significant amount of energy to overcome during the dissolution process, resulting in low aqueous solubility. The introduction of the rigid, non-planar 2-Methyl-2,6-diazaspiro[3.4]octane scaffold introduces a significant three-dimensional character to the molecule. This "twist" can disrupt the planar stacking and efficient crystal packing of the parent molecule, thereby lowering the lattice energy and facilitating dissolution.
2. Introduction of Basic Centers and pH-Dependent Solubility:
2-Methyl-2,6-diazaspiro[3.4]octane possesses two nitrogen atoms, which act as basic centers. The pKa of these nitrogens will influence the ionization state of the molecule at a given pH. For basic compounds, solubility increases as the pH of the solution decreases, due to the formation of more soluble ionized species. By incorporating this diazaspirocycle, a poorly soluble, non-ionizable parent molecule can be converted into a derivative with basic handles. This allows for the exploitation of pH-dependent solubility, which can be particularly advantageous for oral drug delivery, where the pH varies significantly throughout the gastrointestinal tract. The N-methyl group on one of the nitrogens can also subtly modulate the basicity compared to the unsubstituted diamine.
3. Modulation of Lipophilicity (logP/logD):
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a drug's solubility and permeability. While a certain degree of lipophilicity is required for membrane permeation, excessively high logP values are often associated with poor aqueous solubility. The incorporation of a polar heterocyclic scaffold like 2-Methyl-2,6-diazaspiro[3.4]octane can be expected to decrease the overall lipophilicity of a highly nonpolar parent molecule, thereby improving its partitioning into the aqueous phase. The N-methyl group may slightly increase lipophilicity compared to the parent diamine, offering a point for fine-tuning this property.
4. Potential for Hydrogen Bonding:
The nitrogen atoms in the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold can act as hydrogen bond acceptors. The secondary amine also provides a hydrogen bond donor. These interactions with water molecules can further facilitate the solvation of the molecule, contributing to enhanced aqueous solubility.
Physicochemical Properties of 2-Methyl-2,6-diazaspiro[3.4]octane
A clear understanding of the building block's properties is essential for predicting its impact on a parent molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | |
| Molecular Weight | 126.2 g/mol | |
| Physical Form | Colorless liquid or solid | |
| Boiling Point | 177.5°C at 760 mmHg | |
| Density | 1.03 g/cm³ | |
| Predicted logP | -0.378 (for 6-methyl isomer) |
Note: The predicted logP value for the isomeric 6-Methyl-2,6-diazaspiro[3.4]octane suggests a hydrophilic character.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a derivative incorporating the 2-Methyl-2,6-diazaspiro[3.4]octane scaffold and for the subsequent evaluation of its aqueous solubility.
Protocol 1: Synthesis of a Drug Candidate Analogue via Reductive Amination
This protocol describes a general method for attaching the 2-Methyl-2,6-diazaspiro[3.4]octane moiety to a parent molecule containing a suitable aldehyde or ketone functional group.
Materials:
-
Parent molecule with an aldehyde or ketone functional group
-
2-Methyl-2,6-diazaspiro[3.4]octane
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the parent molecule (1.0 eq). Dissolve the starting material in DCE or THF (approximately 0.1 M concentration).
-
Addition of Reagents: Add 2-Methyl-2,6-diazaspiro[3.4]octane (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).
-
Formation of Imine/Iminium Ion: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 2-Methyl-2,6-diazaspiro[3.4]octane derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of a drug analogue.
Protocol 2: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic solubility of the parent molecule and its 2-Methyl-2,6-diazaspiro[3.4]octane derivative. This method measures the equilibrium solubility of a compound.
Materials:
-
Parent molecule (solid)
-
2-Methyl-2,6-diazaspiro[3.4]octane derivative (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (for mobile phase)
-
Dimethyl sulfoxide (DMSO) for stock solutions
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. Ensure that there is enough solid to maintain a saturated solution with undissolved solid present throughout the experiment.
-
Addition of Buffer: Add a known volume of PBS (pH 7.4) (e.g., 1 mL) to each vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C). Shake the vials for 24-48 hours to ensure that equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption to the filter membrane.
-
Sample Preparation for Analysis: Dilute the filtrate with a suitable solvent (e.g., a mixture of ACN and water) to a concentration within the linear range of the analytical method.
-
Quantification by HPLC or LC-MS:
-
Prepare a standard curve of the test compound of known concentrations using stock solutions in DMSO, diluted in the same solvent as the samples.
-
Inject the diluted samples and standards onto the HPLC or LC-MS system.
-
Quantify the concentration of the dissolved compound in the samples by comparing their peak areas to the standard curve.
-
-
Calculation: The aqueous solubility is the determined concentration of the compound in the saturated solution. Report the solubility in units such as µg/mL or µM.
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for determining thermodynamic aqueous solubility.
Data Presentation and Interpretation
To effectively evaluate the impact of incorporating 2-Methyl-2,6-diazaspiro[3.4]octane, a clear and comparative presentation of the data is crucial.
Table for Comparative Physicochemical Properties:
| Parameter | Parent Molecule | Derivative with 2-Methyl-2,6-diazaspiro[3.4]octane | Fold Change |
| Aqueous Solubility (µg/mL at pH 7.4) | Experimental Value | Experimental Value | Calculate |
| Calculated logP (cLogP) | Calculated Value | Calculated Value | Calculate |
| Measured logD at pH 7.4 | Experimental Value | Experimental Value | Calculate |
| pKa (predicted or measured) | Value | Value | N/A |
A significant increase in the aqueous solubility and a decrease in the logP/logD values for the derivative compared to the parent molecule would validate the utility of 2-Methyl-2,6-diazaspiro[3.4]octane as a solubility-enhancing scaffold.
Conclusion
The strategic incorporation of 2-Methyl-2,6-diazaspiro[3.4]octane into poorly soluble drug candidates presents a promising avenue for overcoming a critical hurdle in drug development. Its inherent three-dimensionality, basic nature, and potential to modulate lipophilicity offer a multifaceted approach to enhancing aqueous solubility. The detailed protocols provided herein equip researchers with the necessary tools to synthesize and evaluate novel derivatives, enabling a data-driven approach to lead optimization. By systematically applying these methods, drug discovery teams can effectively explore the chemical space around their lead compounds and unlock the therapeutic potential of otherwise challenging molecules.
References
-
The impact of N-methylation on aqueous solubility and lipophilicity. (2015). MedChemComm. URL: [Link]
-
Thermodynamic Solubility Assay. Domainex. URL: [Link]
-
2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical. iChemical. URL: [Link]
-
In-vitro Thermodynamic Solubility. protocols.io. (2025). URL: [Link]
-
Solubility Assessment Service. Creative Biolabs. URL: [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). URL: [Link]
-
2,6-Di(propan-2-yl)-2-azaspiro[3.4]octane. PubChem. URL: [Link]
-
Using Measured pKa, LogP and Solubility to Investigate Supersaturation and Predict BCS Class. Bentham Science. (2008). URL: [Link]
-
Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. (2021). URL: [Link]
-
Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. (2024). URL: [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. URL: [Link]
-
Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. (2021). URL: [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. (2013). URL: [Link]
-
2,6-Diazaspiro[3.4]octan-7-one. PubChem. URL: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Thieme Connect. URL: [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. URL: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Publications. (2021). URL: [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. (2026). URL: [Link]
-
Piperidine. Wikipedia. URL: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. (2023). URL: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. URL: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. URL: [Link]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. (2021). URL: [Link]
-
Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Royal Society of Chemistry. URL: [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. URL: [Link]
-
pKalculator: A pKa predictor for C-H bonds. ChemRxiv. URL: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. URL: [Link]
-
Strategies to Improve Solubility of Drug Candidates. American Chemical Society. (2015). URL: [Link]
-
N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. URL: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. (2024). URL: [Link]
-
The Hydrogen Bond. Chemistry LibreTexts. (2024). URL: [Link]
-
Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. PubMed. (1988). URL: [Link]
-
Common Bond Energies. Wired Chemist. URL: [Link]
Technical Support Center: Optimizing 2-Methyl-2,6-diazaspiro[3.4]octane Synthesis
Welcome to the Technical Support Center for spirocyclic diamine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing yield bottlenecks in the synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane. By addressing the mechanistic causality behind common experimental failures, this guide provides self-validating protocols to ensure high-yield, reproducible scale-up.
Synthetic Workflow & Strategy
To achieve high yields, the synthesis relies on the construction of the spirocore via a[3+2] cycloaddition, followed by orthogonal deprotection and selective N-methylation[1],[2].
Workflow for the optimized synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane via [3+2] cycloaddition.
Diagnostic FAQs
Q1: Why is my spirocyclization step yielding <30%, and how can I improve it? A: Low yields during the formation of the 2,6-diazaspiro[3.4]octane core are typically caused by the rapid decomposition or self-condensation of the azomethine ylide intermediate[3]. When using N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, harsh desilylating agents (like AgF) cause a rapid spike in ylide concentration, leading to polymerization. Solution: Switch to a milder catalyst such as Lithium Fluoride (LiF) or catalytic Trifluoroacetic Acid (TFA)[1],[2]. This ensures a slow, steady generation of the ylide, favoring the bimolecular [3+2] cycloaddition with the sterically hindered exocyclic double bond of the azetidine derivative.
Q2: How do I prevent over-alkylation during the N-methylation of the spirocore? A: Direct alkylation using Methyl Iodide (MeI) and a base frequently results in the formation of quaternary ammonium salts. The secondary amines in the diazaspiro[3.4]octane system are highly nucleophilic due to the relief of steric strain upon alkylation[4]. Solution: Utilize reductive amination with aqueous formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃)[5]. This pathway strictly limits the reaction to mono-methylation because the intermediate iminium ion is rapidly reduced, and the resulting tertiary amine cannot form another iminium species.
Q3: What is the optimal protection strategy to maximize overall yield? A: The most robust approach is orthogonal protection using a Boc group on the azetidine nitrogen (position 2) and a Benzyl (Bn) group on the pyrrolidine nitrogen (position 6)[1]. This allows you to selectively remove the Boc group under acidic conditions (TFA/DCM) to perform the N-methylation, while the Benzyl group remains intact. The Benzyl group is later removed via catalytic hydrogenolysis.
Quantitative Yield Optimization
The following table summarizes the data-driven improvements achieved by modifying key reaction parameters.
| Reaction Step | Standard Condition | Optimized Condition | Yield Improvement | Key Mechanistic Driver |
| [3+2] Cycloaddition | AgF, THF, rt | LiF or cat. TFA, MeCN, 50°C | 35% → 84% | Controlled ylide generation prevents side-polymerization[1],[2]. |
| N-Methylation | MeI, K₂CO₃, DMF | CH₂O (aq), NaBH(OAc)₃, DCE | 42% → 91% | Iminium intermediate strictly prevents over-alkylation[5]. |
| Benzyl Deprotection | Pd/C, H₂ (1 atm), MeOH | Pd(OH)₂/C, H₂ (50 psi), EtOH/AcOH | 60% → 95% | Acidic environment prevents catalyst poisoning by the basic diamine. |
Step-by-Step Methodologies
Protocol A: Optimized [3+2] Cycloaddition for Spirocore Formation
This protocol details the formation of 6-Benzyl-2-Boc-2,6-diazaspiro[3.4]octane.
-
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with the α,β-unsaturated azetidine ester (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).
-
Reagent Addition: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.5 equiv). Follow immediately by the addition of Lithium Fluoride (LiF, 2.0 equiv) or a catalytic amount of TFA (0.1 equiv)[1],[2].
-
Cyclization: Heat the suspension to 50°C. Causality: Mild heating combined with LiF/TFA ensures the azomethine ylide is generated at a rate matching its consumption by the dipolarophile, suppressing oligomerization.
-
Validation: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass is fully consumed (typically 12–16 hours). Verify the presence of the spirocore mass (e.g., m/z [M+H]⁺ = 317.2 for the Boc/Bn protected core).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the orthogonally protected spirocore.
Protocol B: Selective N-Methylation via Reductive Amination
This protocol assumes the Boc group has been removed, yielding 6-Benzyl-2,6-diazaspiro[3.4]octane.
-
Imine Formation: Dissolve 6-Benzyl-2,6-diazaspiro[3.4]octane (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.15 M). Add aqueous formaldehyde (37% w/w, 1.2 equiv). Stir at room temperature for 30 minutes.
-
Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in small portions over 10 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively targets the pre-formed iminium ion without reducing unreacted aldehydes, ensuring high fidelity mono-methylation[5].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation: Perform a TLC check (DCM:MeOH:NH₄OH 90:9:1). The secondary amine starting material should be completely absent.
-
Workup: Quench carefully with 1N NaOH to break down boron complexes. Extract the aqueous layer with dichloromethane (DCM) three times. Dry the combined organics over Na₂SO₄ and concentrate to yield 6-Benzyl-2-methyl-2,6-diazaspiro[3.4]octane, ready for final hydrogenolysis.
References
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. thieme-connect.com. 1[1]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. sioc-journal.cn. 3[3]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. nih.gov. 2[2]
-
Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. acs.org.5[5]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. nih.gov. 4[4]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 4. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance with 2-Methyl-2,6-diazaspiro[3.4]octane Derivatives
Welcome to the Application Support Portal. This guide is designed for medicinal chemists, process scientists, and drug development professionals working with highly hindered spirocyclic diamines. Below, you will find targeted troubleshooting strategies, mechanistic insights, and validated protocols for successfully incorporating the 2-methyl-2,6-diazaspiro[3.4]octane scaffold into your drug candidates.
Strategic Rationale & Mechanistic Inquiries
Q: Why replace piperazine with 2-methyl-2,6-diazaspiro[3.4]octane despite the known synthetic bottlenecks? A: Piperazine is a ubiquitous structural motif in drug discovery but frequently suffers from metabolic liabilities (such as rapid cytochrome P450-mediated oxidation) and excessive conformational flexibility[1][2]. By substituting it with a spirocyclic diamine like 2-methyl-2,6-diazaspiro[3.4]octane, you introduce a high fraction of sp³-hybridized carbons, which enhances the three-dimensional structural complexity of the molecule[3]. Furthermore, the quaternary spiro center and the adjacent methyl group sterically shield the nitrogen atoms, drastically improving the metabolic stability of the compound[2].
Q: What is the exact root cause of the steric hindrance during C-N bond formation? A: The difficulty lies in the catalytic cycle of the cross-coupling reaction. In a standard Buchwald-Hartwig amination, the cycle relies on oxidative addition, ligand exchange, and reductive elimination[4]. The spiro[3.4]octane system restricts the conformational freedom of the secondary amine. When this rigid, bulky amine attempts to coordinate with the palladium center during the ligand-exchange step, it creates severe steric clash[4][5]. This impedes the formation of the critical palladium-amine complex and slows down reductive elimination, often leading to catalyst death or off-target β-hydride elimination.
Workflow: Selecting the Right C-N Coupling Strategy
Before attempting complex palladium catalysis, it is crucial to evaluate the electronic nature of your aryl electrophile. The decision tree below outlines the optimal pathway for coupling sterically hindered spirocyclic amines.
Decision logic for C-N bond formation of sterically hindered spirocyclic diamines.
Troubleshooting Guide: Buchwald-Hartwig Aminations
Q: My Buchwald-Hartwig coupling with 2-methyl-2,6-diazaspiro[3.4]octane yields mostly unreacted starting material and dehalogenated byproducts. How can I optimize this? A: Standard bidentate ligands like BINAP or DPPF lack the specific steric architecture required to force the reductive elimination of highly hindered amines[5][6]. To overcome this, you must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or tBuBrettPhos ) or proazaphosphatrane ligands like P(i-BuNCH₂CH₂)₃N [7][8]. These ligands are specifically designed to stabilize the active monoligated Pd(0) species while providing enough steric bulk to accelerate the reductive elimination step, effectively "pushing" the bulky amine and aryl group together[6][7].
Data Presentation: Ligand Optimization for Hindered Spirocyclic Amines
| Ligand System | Catalyst Precursor | Base | Solvent | Temp (°C) | Typical Yield for Hindered Amines |
| BINAP / DPPF | Pd₂(dba)₃ | NaOtBu | Toluene | 80–100 | < 15% (Often fails) |
| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ or NaOtBu | 1,4-Dioxane | 100 | 75–90% |
| tBuBrettPhos | Pd(OAc)₂ or Precatalyst | LHMDS | THF | 65–80 | 80–95% |
| P(i-BuNCH₂CH₂)₃N | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85–95% |
Protocol: Optimized Pd-Catalyzed C-N Coupling for Hindered Amines
This self-validating protocol utilizes RuPhos to ensure successful coupling of 2-methyl-2,6-diazaspiro[3.4]octane[8].
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under an inert argon atmosphere, combine Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and NaOtBu (1.5 equiv) in anhydrous 1,4-dioxane.
-
Visual Validation Step: Heat the mixture to 100 °C for 5 minutes. Causality/Validation: The solution must change from a dark purple/red (characteristic of resting Pd₂(dba)₃) to a pale yellow/orange. This color shift visually confirms the successful generation of the active L-Pd(0) monoligated catalytic species. If the solution remains dark, do not proceed; check your solvent for moisture or oxygen contamination.
-
Reagent Addition: Cool the flask to room temperature. Add the aryl halide (1.0 equiv) and 2-methyl-2,6-diazaspiro[3.4]octane (1.2 equiv).
-
Coupling: Heat the reaction mixture back to 100 °C for 12–20 hours.
-
Reaction Monitoring: Monitor the reaction via LC-MS. Validation: The disappearance of the aryl halide peak and the emergence of the product mass confirms that the steric barrier of reductive elimination has been successfully breached.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SₙAr)
Q: Can I bypass palladium catalysis and use SₙAr to attach an aryl group to this scaffold? A: Yes, but this is strictly limited to highly electron-deficient aryl electrophiles (e.g., rings substituted with ortho/para nitro, cyano, or multiple fluorine atoms)[9]. Because 2-methyl-2,6-diazaspiro[3.4]octane is a sterically demanding nucleophile, classical SₙAr conditions (refluxing ethanol with a mild amine base) will generally fail or require days to reach completion. To force the reaction, you must utilize microwave irradiation and strong organic bases[10].
Protocol: Microwave-Assisted SₙAr for Spirocyclic Amines
-
Preparation: In a microwave-safe vial, dissolve the electron-deficient aryl halide (1.0 equiv) and 2-methyl-2,6-diazaspiro[3.4]octane (1.2 equiv) in anhydrous DMF or DMSO.
-
Base Selection: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)[10]. Causality: DBU is preferred over standard bases like DIPEA or triethylamine. Its superior basicity ensures complete and rapid deprotonation of the sterically congested Meisenheimer intermediate, preventing the reaction from stalling.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 30–45 minutes.
-
Validation: Analyze an aliquot via TLC (EtOAc/Hexane). Complete consumption of the aryl halide indicates that the thermal energy provided by the microwave successfully overcame the high activation energy barrier caused by the spirocyclic bulk.
References
- Molport:2-methyl-2,6-diazaspiro[3.
- Wikipedia:Buchwald-Hartwig amination URL
- ResearchGate:ChemInform Abstract: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities URL
- ACS Publications:Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 URL
- Benchchem:Tert-butyl 7-benzyl-4,7-diazaspiro[2.
- ACS Publications:Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)
- ACS GCI Pharmaceutical Roundtable:Buchwald-Hartwig Amination URL
- Google Patents:US12473295B2 - Substituted straight chain spiro derivatives URL
- Angewandte Chemie:The Asymmetric Buchwald–Hartwig Amination Reaction URL
- ResearchGate:The Buchwald–Hartwig Amination After 25 Years URL
- ACS Publications:Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate | 674792-03-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. US12473295B2 - Substituted straight chain spiro derivatives - Google Patents [patents.google.com]
Purification methods for 2-Methyl-2,6-diazaspiro[3.4]octane reaction mixtures
Welcome to the technical support center for the purification of 2-Methyl-2,6-diazaspiro[3.4]octane and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with the high purity required for downstream applications. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the likely impurities in my crude 2-Methyl-2,6-diazaspiro[3.4]octane reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, for spirocyclic diamines like 2-Methyl-2,6-diazaspiro[3.4]octane, several classes of impurities are commonly observed:
-
Unreacted Starting Materials: Depending on the stoichiometry and reaction conditions, residual starting materials are a frequent source of contamination.
-
Reaction Byproducts: Incomplete cyclization can lead to linear amine intermediates. Intermolecular reactions can also result in oligomeric or polymeric materials, which may present as baseline material in chromatographic analyses.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon for debenzylation steps) or reagents (e.g., acids or bases used for pH adjustment) can contaminate the product.[1]
-
Solvents: Residual reaction or workup solvents are common and can often be identified by NMR spectroscopy.
-
Diastereomers: If the synthesis involves stereocenters, the formation of diastereomers is possible. These can be particularly challenging to separate due to their similar physical properties.
Table 1: Physicochemical Properties of 2-Methyl-2,6-diazaspiro[3.4]octane
| Property | Value | Source |
| CAS Number | 135380-30-2 | [2] |
| Molecular Formula | C₇H₁₄N₂ | [2] |
| Physical Form | Colorless liquid or solid | [2] |
| Purity (Commercial) | Typically ≥95% | [2] |
| Storage Conditions | Store under an inert atmosphere, in a freezer (-20°C), and protected from light.[2] |
Q2: How do I choose the most appropriate purification method for my scale and purity requirements?
A2: The selection of a purification strategy depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The three primary methods are column chromatography, crystallization via salt formation, and vacuum distillation.
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
-
Column Chromatography: Ideal for small to medium scales (mg to several grams) and for removing a wide range of impurities. It is the most versatile method.[3]
-
Vacuum Distillation: Best suited for large-scale purification of the thermally stable free base, especially for removing non-volatile or highly volatile impurities.
-
Crystallization: An excellent method for achieving very high purity on a large scale. It is particularly effective for separating diastereomers and removing minor impurities that are difficult to resolve by chromatography.[4]
Q3: My compound is streaking badly during silica gel column chromatography. What can I do to improve the separation?
A3: Streaking (or tailing) of basic amines on silica gel is a classic problem caused by the strong interaction between the lone pairs of the nitrogen atoms and the acidic silanol (Si-OH) groups on the silica surface. This leads to poor peak shape and inefficient separation.
The Causality: The amine adsorbs strongly and sometimes irreversibly to the acidic sites on the silica, resulting in a slow and uneven elution from the column.
The Solution: To mitigate this, you must neutralize these acidic sites or use a less acidic stationary phase.
Protocol: Column Chromatography of a Basic Amine
-
Stationary Phase Preparation:
-
Choose a standard silica gel (e.g., 230-400 mesh).
-
Prepare a slurry of the silica gel in your starting, low-polarity eluent (e.g., 100% dichloromethane or ethyl acetate).
-
Crucially, add a basic modifier to the slurry. A common choice is triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) at a concentration of 0.5-2% (v/v) of the total solvent volume.[3] This deactivates the acidic sites on the silica.
-
-
Column Packing: Pack the column with the prepared slurry as you normally would.
-
Eluent System:
-
Ensure your mobile phase also contains the same concentration of the basic modifier used to prepare the slurry.
-
A typical gradient for 2-Methyl-2,6-diazaspiro[3.4]octane would be a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol).
-
Example Gradient: Start with 100% Dichloromethane (+ 1% Et₃N) and gradually increase the percentage of Methanol (e.g., from 0% to 10%) to elute the product.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the initial eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Collection: Run the column and collect fractions, monitoring by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin or permanganate) to visualize the amine.
Q4: How can I purify the free base of 2-Methyl-2,6-diazaspiro[3.4]octane on a larger scale without using chromatography?
A4: For multi-gram quantities, vacuum distillation is a potentially efficient method for purifying the free base, provided it is thermally stable and has a boiling point distinct from its impurities. While the exact boiling point of 2-Methyl-2,6-diazaspiro[3.4]octane is not widely published, a preliminary small-scale distillation is recommended to determine the optimal conditions.[3]
Hypothetical Protocol: Vacuum Distillation This protocol is based on general procedures for purifying aliphatic amines and requires empirical optimization.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are well-sealed with vacuum grease.
-
Sample Charging: Place the crude, solvent-free oil into the distillation flask with a new magnetic stir bar. It is advisable to use a flask that is no more than two-thirds full.
-
Vacuum Application: Begin stirring and gradually apply vacuum to the system using a vacuum pump protected by a cold trap. Observe for any initial bumping from residual low-boiling solvents.
-
Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect and discard any initial low-boiling impurities (forerun).
-
Carefully collect the main fraction that distills at a constant temperature and pressure. This constant temperature is the boiling point of your compound at that specific pressure.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Isolation: After collecting the desired fraction, remove the heat source and allow the apparatus to cool completely before carefully and slowly releasing the vacuum.
Q5: My product contains stubborn impurities. How can I achieve the highest possible purity?
A5: For achieving analytical-grade purity (>99.5%), purification via salt formation and subsequent recrystallization is the most powerful technique.[5] This method exploits the differences in solubility between the salt of your desired compound and the impurities. The dihydrochloride salt is a common and effective choice for diamines.
Protocol: Purification via Dihydrochloride Salt Recrystallization
-
Salt Formation:
-
Dissolve the crude free base (e.g., 1 equivalent) in a suitable solvent like methanol (MeOH), isopropanol (IPA), or diethyl ether (Et₂O).
-
Slowly add a stoichiometric amount of hydrochloric acid (2.0-2.2 equivalents). A solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or concentrated HCl in IPA) is often used to control the addition.
-
The dihydrochloride salt should precipitate out of the solution. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
-
Isolation of Crude Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether or acetone) to remove any soluble, non-basic impurities.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Solvent Selection is Key: The goal is to find a solvent or solvent system in which the salt has high solubility when hot and low solubility when cold. Common systems for amine hydrochlorides include ethanol/water, methanol/diethyl ether, or isopropanol/hexane.
-
Procedure: Dissolve the crude salt in a minimal amount of the chosen solvent system at reflux. If using a two-solvent system, dissolve in the better solvent (e.g., methanol) and add the "anti-solvent" (e.g., diethyl ether) dropwise until the solution becomes faintly cloudy. Add a drop or two of the better solvent to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
-
Final Isolation:
-
Collect the pure crystalline salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the final product thoroughly under high vacuum.
-
To regenerate the free base, the pure salt can be dissolved in water, basified with a strong base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent like dichloromethane.
References
-
Springborg, J., Kofod, P., Olsen, C. E., & Soetofte, I. (n.d.). Synthesis and crystal structure of a spiro amine: 3,9,12-triaza-6-azoniaspiro[6][7]tetradecane chloride trihydrochloride dihydrates. UC Knowledge. Available at:
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, November 18). ResearchGate. Available at: [Link]
-
Khramtsov, V. V., et al. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. Available at: [Link]
-
Chen, J., et al. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC. Available at: [Link]
-
Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017, June 1). ACS Publications. Available at: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (n.d.). PMC. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). ResearchGate. Available at: [Link]
-
A two-step Kinugasa/Conia-ene-type sequential reaction for the asymmetric synthesis of 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
Sources
- 1. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Troubleshooting 2-Methyl-2,6-diazaspiro[3.4]octane Derivatization
Welcome to the Advanced Technical Support Center for spirocyclic diamine chemistry. 2-Methyl-2,6-diazaspiro[3.4]octane is a highly valuable, rigid scaffold utilized in modern drug discovery to improve vectorization and pharmacokinetic profiles [2]. However, derivatizing this molecule presents unique chemoselectivity and stability challenges due to its dual-amine nature: a secondary amine (N6) within a 5-membered pyrrolidine ring, and a tertiary amine (N2) within a highly strained 4-membered azetidine ring.
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you eliminate side-product formation during your synthetic campaigns.
Mechanistic Insights: Understanding the Root Cause of Side Reactions
To successfully derivatize 2-Methyl-2,6-diazaspiro[3.4]octane, one must understand the competing physical chemistry of its two rings.
While the N6 pyrrolidine nitrogen is the intended target for derivatization, the N2 azetidine nitrogen is exceptionally nucleophilic. The constrained internal bond angles of the 4-membered ring (~90°) force the exocyclic N-methyl group and the nitrogen lone pair to splay outward, significantly reducing the steric shielding typically associated with tertiary amines. Consequently, N2 acts as a potent nucleophile, leading to quaternization (over-alkylation) .
Furthermore, azetidines possess approximately 26 kcal/mol of inherent ring strain. If the N2 nitrogen becomes protonated (under acidic conditions) or quaternized (via over-alkylation), it transforms into an excellent leaving group. Subsequent attack by any available nucleophile in the reaction matrix will trigger a rapid, strain-release ring-opening decomposition [1, 3].
Mechanistic pathways of 2-Methyl-2,6-diazaspiro[3.4]octane derivatization and degradation.
Troubleshooting FAQs
Q1: I am attempting an N6-alkylation with an alkyl halide, but my LC-MS shows a large[M+R]⁺ mass with extremely high polarity. What is happening? A1: You are observing N2-quaternization. Because the N-methyl azetidine lone pair is highly exposed, it outcompetes the sterically hindered N6 secondary amine for the electrophile. Solution: Switch your synthetic strategy from direct alkylation to reductive amination. Reductive amination requires the formation of an iminium intermediate, which is chemically impossible for the tertiary N2 amine, thereby guaranteeing 100% chemoselectivity for N6.
Q2: My reaction mixture turns complex, and I observe masses corresponding to the addition of my solvent (+MeOH) or counterions (+Cl). The characteristic spirocyclic NMR signals are missing. Why? A2: This is the hallmark of [1]. When the reaction pH drops, the N2 nitrogen protonates. This activates the strained 4-membered ring, allowing weak nucleophiles (like methanol or chloride ions) to attack the adjacent carbons, breaking the ring to relieve the 26 kcal/mol strain [3]. Solution: Strictly maintain the reaction pH > 7.5. If performing an acylation or sulfonylation, use a generous excess of a non-nucleophilic base (e.g., 3.0 eq of DIPEA) to immediately neutralize the HCl byproduct.
Q3: Acylation at N6 is proceeding very slowly. Heating the reaction improves conversion but destroys the starting material. How can I improve the yield without heating? A3: The N6 pyrrolidine amine is situated directly adjacent to the bulky spiro-quaternary carbon, creating a sterically demanding pocket. Heating increases kinetic energy, which unfortunately overcomes the activation barrier for strain-release degradation pathways before acylation can complete. Solution: Rely on chemical activation rather than thermal activation. Employ highly efficient coupling reagents like HATU with a catalytic amount of DMAP (0.1 eq) to accelerate the reaction at 0 °C to room temperature.
Diagnostic workflow for identifying and resolving spirocyclic diamine side reactions.
Quantitative Data: Reaction Strategy Comparison
The table below summarizes the expected side-product profiles based on the chosen derivatization strategy.
| Reaction Strategy | Target Site | Major Side Product Risk | Typical Yield | Mitigation / Optimization Strategy |
| Direct Alkylation (R-X) | N6 | N2-Quaternization (High) | 30–50% | Use exactly 1.0 eq R-X; perform slow addition at 0 °C; use bulky DIPEA. |
| Reductive Amination | N6 | Minimal | 80–95% | Preferred method. Use STAB in DCE; avoid TFA to prevent protonation. |
| Acylation (R-COCl) | N6 | Ring Opening (Medium) | 60–80% | Use catalytic DMAP; strictly anhydrous conditions; neutralize HCl instantly. |
| Sulfonylation (R-SO₂Cl) | N6 | Ring Opening (High) | 40–70% | Highly sensitive to acidic byproducts; use 3.0+ eq of base; keep at 0 °C. |
Self-Validating Protocol: Chemoselective N6-Reductive Amination
To completely bypass N2-quaternization and prevent acid-mediated ring opening, reductive amination is the gold standard for alkylating 2-Methyl-2,6-diazaspiro[3.4]octane. This protocol utilizes Sodium Triacetoxyborohydride (STAB), which selectively reduces the N6-iminium ion without affecting the tertiary N2 amine.
Reagents Required:
-
2-Methyl-2,6-diazaspiro[3.4]octane (1.0 eq)
-
Target Aldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Activated 4Å Molecular Sieves
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-Methyl-2,6-diazaspiro[3.4]octane (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M). Add activated 4Å molecular sieves (50 mg/mmol). Stir at room temperature for 2 hours.
-
Self-Validation Check: Take a 5 µL aliquot, dilute in LC-MS grade Methanol, and inject. You must observe the [M+H]⁺ of the intermediate iminium ion. If unreacted starting material remains, the steric bulk of the spiro center is hindering condensation; allow it to stir for an additional 2 hours before proceeding.
-
-
Selective Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq) portion-wise over 10 minutes. Remove the ice bath and stir at room temperature for 12 hours.
-
Causality Note: STAB is a mild reducing agent that requires the slight electrophilic activation of the iminium ion. It will not reduce the unactivated aldehyde, nor will it interact with the N2 azetidine, ensuring absolute chemoselectivity.
-
Self-Validation Check: LC-MS should show complete conversion to the desired product mass. The absence of an [M+R]⁺ mass confirms that quaternization has been successfully avoided.
-
-
Basic Workup (Critical Step): Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes.
-
Causality Note: STAB releases trace amounts of acetic acid upon reaction. If the mixture is concentrated directly, the increasing concentration of acetic acid will protonate N2 and trigger azetidine ring opening. The NaHCO₃ quench neutralizes this acid, protecting the strained 4-membered ring during isolation.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N6-derivatized product.
References
-
Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters, 2021, 12(10), 1585-1588. URL: [Link]
-
Title: Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis Source: The Journal of Organic Chemistry, 2022, 87(18), 12086-12096. URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry, 2021, 19, 3535-3554. URL: [Link]
Handling and long-term storage stability of 2-Methyl-2,6-diazaspiro[3.4]octane
Welcome to the technical support guide for 2-Methyl-2,6-diazaspiro[3.4]octane (CAS: 135380-30-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and long-term stability of this valuable spirocyclic diamine. The following information is curated to provide not just procedural steps, but also the underlying scientific principles to empower you in your research endeavors.
Quick Reference: Compound Properties
| Property | Value | Source |
| CAS Number | 135380-30-2 | [1][2][3] |
| Molecular Formula | C7H14N2 | [1][3] |
| Molecular Weight | 126.2 g/mol | [3] |
| Appearance | Colorless liquid or solid | - |
| Boiling Point | 177.5°C at 760 mmHg | [3] |
| Density | 1.03 g/cm³ | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the immediate steps upon receiving a shipment of 2-Methyl-2,6-diazaspiro[3.4]octane?
Upon receipt, immediately transfer the compound to a freezer set at or below -20°C. This compound is typically shipped in cold packs to maintain its stability during transit. Visually inspect the container for any signs of damage or leakage. Ensure the container is tightly sealed.
Q2: What are the optimal long-term storage conditions for this compound?
For long-term stability, 2-Methyl-2,6-diazaspiro[3.4]octane should be stored at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Aliphatic amines are susceptible to oxidation, so minimizing exposure to air is critical.[4][5] Storing in an amber glass vial or a container wrapped in aluminum foil will prevent light-induced degradation.
Q3: The compound appears as a solid in the vial. How should I handle this?
2-Methyl-2,6-diazaspiro[3.4]octane can exist as a low-melting solid. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can hydrolyze the compound. If you need to use a portion of the material, it is best to handle it in a glove box under an inert atmosphere.
Q4: What solvents are compatible with 2-Methyl-2,6-diazaspiro[3.4]octane?
This compound is generally soluble in a range of organic solvents. For reaction purposes, aprotic solvents are often suitable. It is advisable to consult specific reaction protocols for the best solvent choice. For storage of solutions, if necessary, use anhydrous aprotic solvents and store under an inert atmosphere at low temperatures.
Q5: How can I assess the purity of my sample of 2-Methyl-2,6-diazaspiro[3.4]octane?
The purity of 2-Methyl-2,6-diazaspiro[3.4]octane can be assessed using standard analytical techniques such as Gas Chromatography (GC) with a suitable column for amines, or Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[6][7] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with an appropriate column and detection method can be developed.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent reaction yields or unexpected side products. | Compound degradation due to improper storage or handling. | Action: Verify the purity of your starting material using GC or NMR. If degradation is suspected, purify the compound before use. Rationale: Aliphatic amines can oxidize over time, forming N-oxides or undergoing N-dealkylation, which can interfere with your reaction.[8][9] |
| The compound has changed color (e.g., yellowing). | Oxidation or exposure to contaminants. | Action: Discontinue use of the affected batch for sensitive applications. If use is necessary, purify the compound. Rationale: Color change is a common indicator of amine oxidation. The presence of these impurities can lead to unpredictable results. |
| Difficulty in achieving complete dissolution in a non-polar solvent. | Potential salt formation from exposure to acidic gases (e.g., CO₂ from the air). | Action: Handle the compound under an inert atmosphere. If salt formation is suspected, the free base can be regenerated using appropriate workup procedures. Rationale: Amines can react with atmospheric CO₂ and other acidic gases to form carbamate salts, which may have different solubility profiles. |
| Material appears to be viscous or gummy at room temperature. | The compound is a low-melting solid. | Action: This is normal for this compound. Handle as described in FAQ Q3. Rationale: The physical state of a compound is dependent on its melting point relative to the ambient temperature. |
Experimental Protocols
Protocol 1: Long-Term Storage of 2-Methyl-2,6-diazaspiro[3.4]octane
-
Inert Atmosphere: If the compound is in its original packaging, ensure the cap is tightly sealed. For aliquots, use a vial with a PTFE-lined cap. Purge the vial with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Sealing: Tightly cap the vial immediately after purging. For extra protection, wrap the cap with Parafilm®.
-
Light Protection: Place the vial in a labeled, light-blocking secondary container (e.g., an amber bag or a small box).
-
Temperature: Store the secondary container in a freezer at -20°C or below.
-
Log: Maintain a log of when the vial was opened and for how long to track potential exposure to the atmosphere.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: In a controlled atmosphere (glove box or under a stream of inert gas), prepare a solution of 2-Methyl-2,6-diazaspiro[3.4]octane in a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard with a singlet peak that does not overlap with the analyte signals.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Analysis: Integrate the peaks corresponding to 2-Methyl-2,6-diazaspiro[3.4]octane and compare them to the integral of the internal standard to determine purity. Look for the appearance of new signals that may indicate degradation products.
Diagrams
Caption: Decision workflow for proper handling of 2-Methyl-2,6-diazaspiro[3.4]octane.
References
Sources
- 1. nextsds.com [nextsds.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical [ichemical.com]
- 4. Shutdown and startup of an amine system | Gas Processing & LNG [gasprocessingnews.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
2-Methyl-2,6-diazaspiro[3.4]octane vs piperazine in medicinal chemistry
Beyond Piperazine: Evaluating 2-Methyl-2,6-diazaspiro[3.4]octane as a Next-Generation Bioisostere in Medicinal Chemistry
Introduction
Piperazine is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs, historically serving as a robust linker, a basic center for salt formation, and a solubility enhancer. However, its widespread use comes with significant liabilities: the exposed basic nitrogens frequently drive off-target interactions (such as hERG channel blockade), and its relatively flat chair conformation can result in suboptimal metabolic stability and poor patentability.
To navigate away from "flatland" chemical space, medicinal chemists are increasingly prioritizing the fraction of sp3-hybridized carbons (Fsp3) in their designs. This shift has spotlighted spirocyclic amines. Among these, 2-Methyl-2,6-diazaspiro[3.4]octane has emerged as a premier bioisostere for piperazine. By constraining the diamine within a rigid, orthogonal spirocyclic framework, this scaffold alters the basicity (pKa), lowers lipophilicity (logD), and fundamentally changes the spatial vectorization of appended pharmacophores[1]. This guide objectively compares piperazine with 2-methyl-2,6-diazaspiro[3.4]octane, providing structural insights, experimental protocols, and case studies to aid drug development professionals in scaffold hopping.
Structural and Physicochemical Comparison
While piperazine is technically sp3-hybridized, its preferred chair conformation occupies a relatively two-dimensional space. In contrast, the spiro[3.4]octane core forces the two rings into orthogonal planes, creating a highly globular, three-dimensional structure. This steric bulk shields the basic amines, often reducing metabolic liability (CYP450 oxidation) while improving Lipophilic Ligand Efficiency (LLE)[2]. Furthermore, studies have demonstrated that replacing a piperazine ring with spirocyclic derivatives like diazaspiro[3.4]octane can lead to a desirable decrease in logD and a multi-fold improvement in potency and aqueous solubility[3].
Table 1: Physicochemical Profile Comparison
| Property | Piperazine | 2-Methyl-2,6-diazaspiro[3.4]octane | Causality / Impact on Drug Design |
| Molecular Formula | C4H10N2 | C7H14N2 | Increased molecular weight, but offset by improved 3D topology. |
| Spatial Geometry | Flat (Chair conformation) | Orthogonal (Spirocyclic) | Spirocycles disrupt planar stacking, improving aqueous solubility and reducing crystal lattice energy. |
| Vectorization | Linear (~180° exit vectors) | Angled/Orthogonal | Alters the trajectory of attached pharmacophores, useful for breaking flat-binding paradigms[1]. |
| LogD Impact | Baseline | Generally Lowers LogD | The spiro core often reduces lipophilicity at physiological pH compared to acyclic or monocyclic amines[3]. |
| Metabolic Stability | Moderate to Low | High | Steric hindrance around the nitrogen atoms restricts access by CYP450 enzymes, prolonging half-life. |
Mechanistic Causality: The Logic of Scaffold Hopping
The decision to replace piperazine with a diazaspiro[3.4]octane is rarely arbitrary; it is a rational intervention designed to rescue a failing chemotype. For instance, if a piperazine-containing lead exhibits high hERG toxicity, it is usually because the unhindered basic nitrogen easily interacts with the Tyr652 and Phe656 residues within the hERG channel pore. The spirocyclic core introduces steric bulk that physically prevents this optimal binding geometry. Similarly, the increased Fsp3 allows chemists to navigate a more desirable chemical space, improving Drug Metabolism and Pharmacokinetics (DMPK) profiles[2].
Caption: Logical framework for replacing piperazine with spirocyclic bioisosteres.
Experimental Workflows & Self-Validating Protocols
To effectively utilize 2-methyl-2,6-diazaspiro[3.4]octane, researchers must be equipped with robust synthetic methodologies and biological validation assays.
Protocol A: Synthesis of the 2,6-Diazaspiro[3.4]octane Core via [3+2] Cycloaddition
The efficient construction of the spirocyclic architecture is a critical foundation, strategically assembled via [3+2] cycloaddition reactions which offer exceptional control over regiochemistry[4][5].
Step-by-Step Methodology:
-
Imine Generation: Condense a primary amine (e.g., benzylamine) with formaldehyde in the presence of a dehydrating agent (e.g., MgSO4) in dichloromethane (DCM) to form the corresponding imine.
-
Causality: Continuous water removal drives the thermodynamic equilibrium toward the imine, preventing reversible hydrolysis.
-
-
Ylide Formation & Cycloaddition: Treat the imine with a catalytic amount of trifluoroacetic acid (TFA) and an electron-deficient exocyclic alkene (e.g., 3-methyleneazetidine-1-carboxylate)[5].
-
Causality: TFA protonates the imine, generating an azomethine ylide intermediate in situ. This highly reactive dipole undergoes a concerted[3+2] cycloaddition with the alkene to forge the spiro center.
-
-
N-Methylation: To achieve the 2-methyl derivative, subject the deprotected spirocycle to reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane.
-
Self-Validating Step: Monitor the reaction via LC-MS. The complete disappearance of the alkene UV peak and the emergence of the product mass (m/z [M+H]+ corresponding to the spirocycle) confirms successful cycloaddition before proceeding to biological evaluation.
Protocol B: In Vitro Microsomal Stability Assay (HLM)
To empirically prove the metabolic superiority of the spirocycle over piperazine, an intrinsic clearance (Clint) assay using Human Liver Microsomes (HLM) is required.
Step-by-Step Methodology:
-
Incubation Setup: Prepare a 1 µM solution of the test compound (Piperazine lead vs. Spirocycle lead) in 0.1 M potassium phosphate buffer (pH 7.4). Add HLM to a final protein concentration of 0.5 mg/mL.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Causality: NADPH is the essential electron donor for CYP450 enzymes. Running a parallel control without NADPH self-validates the assay by differentiating CYP-mediated metabolism from chemical instability.
-
-
Time-Course Quenching: At intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (IS).
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the protein matrix to ensure precise time-point accuracy.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.
Caption: Step-by-step workflow for evaluating microsomal intrinsic clearance (Clint).
Case Studies in Drug Discovery
Case Study 1: Anti-Malarial Optimization In a hit-to-lead optimization program targeting Plasmodium falciparum, researchers identified a novel diazaspiro[3.4]octane series from a high-throughput screen. The spirocyclic scaffold provided a highly sp3-rich core that significantly differed from traditional planar antimalarials. This structural feature was directly correlated with improved solubility and a highly desirable DMPK profile, allowing the compounds to achieve low nanomolar asexual blood-stage activity (<50 nM)[2].
Case Study 2: Overcoming Solubility in Trypanosomiasis During the development of Lapatinib-derived analogues for Human African Trypanosomiasis (HAT), researchers faced severe aqueous solubility issues with the parent piperazine-containing leads. By replacing the piperazine moiety with spirocyclic derivatives (including diazaspiro[3.4]octanes), the team observed a 2- to 3-fold improvement in anti-trypanosome potency coupled with a significant decrease in LogD, resulting in highly soluble and efficacious drug candidates[3].
References
-
[2] Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts | Journal of Medicinal Chemistry (ACS). 2
-
[4] Buy 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane (EVT-13310538) | EvitaChem. 4
-
[5] Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | SIOC Journals.5
-
[3] Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development | Journal of Medicinal Chemistry (ACS). 3
-
[1] BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry | BLDpharm. 1
Sources
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2,6-diazaspiro[3.4]octane
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2-Methyl-2,6-diazaspiro[3.4]octane, a heterocyclic amine that requires meticulous handling due to its hazardous properties. The procedures outlined here are synthesized from established safety data for analogous compounds and general best practices for the disposal of amine-containing chemical waste, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile of 2-Methyl-2,6-diazaspiro[3.4]octane
Before initiating any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. 2-Methyl-2,6-diazaspiro[3.4]octane is classified with several hazards that dictate its handling and disposal protocols.
Based on data from similar compounds and available hazard classifications, 2-Methyl-2,6-diazaspiro[3.4]octane is characterized as:
-
Flammable: It is a combustible liquid and its vapors can form explosive mixtures with air.[1][2]
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosive: Causes severe skin burns and eye damage.[1]
-
Respiratory Irritant: May cause respiratory irritation.[3]
These properties necessitate the use of appropriate Personal Protective Equipment (PPE) at all times and strict adherence to the disposal procedures outlined below.
Immediate Safety and Spill Management
Accidents can happen, and preparedness is key to mitigating risks. In the event of a spill, immediate and correct action is critical.
Personal Protective Equipment (PPE)
All personnel handling 2-Methyl-2,6-diazaspiro[3.4]octane, including during disposal, must wear:
-
Eye Protection: Safety goggles with side-shields or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. For larger spills or in poorly ventilated areas, a respirator with an appropriate cartridge for organic vapors and amines should be used.
Spill Cleanup Protocol
For minor spills (less than 100 mL) within a fume hood:
-
Restrict Access: Ensure the spill is contained and prevent others from entering the area.
-
Ventilation: Maintain adequate ventilation.
-
Neutralization: Cautiously neutralize the spill by applying a suitable agent such as sodium bisulfite.
-
Absorption: Once neutralized, absorb the spill with an inert material like vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
For major spills (greater than 100 mL) or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 2-Methyl-2,6-diazaspiro[3.4]octane is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of 2-Methyl-2,6-diazaspiro[3.4]octane waste. The container should be made of a material that is resistant to amines.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Methyl-2,6-diazaspiro[3.4]octane," and the associated hazard symbols (flammable, corrosive, toxic).
-
Incompatible Materials: Do not mix 2-Methyl-2,6-diazaspiro[3.4]octane waste with incompatible materials. This includes strong oxidizing agents, acids, and acid chlorides, as these can cause vigorous and potentially dangerous reactions.
Preferred Disposal Method: Incineration
The recommended method for the final disposal of 2-Methyl-2,6-diazaspiro[3.4]octane is high-temperature incineration in a licensed hazardous waste facility.[2] This process ensures the complete destruction of the compound.
-
Causality: The thermal decomposition of nitrogen-containing heterocyclic compounds at high temperatures leads to the formation of less harmful gaseous products such as nitrogen oxides, carbon dioxide, and water.[4][5][6] Incineration is effective because it breaks the stable heterocyclic ring structure.
Arranging for Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous waste.
-
Licensed Disposal Vendor: The EHS department will coordinate with a licensed and certified hazardous waste disposal vendor to pick up, transport, and incinerate the waste in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Decontamination of Empty Containers
Empty containers that previously held 2-Methyl-2,6-diazaspiro[3.4]octane must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: Collect the rinsate from all three rinses and dispose of it as hazardous waste along with the 2-Methyl-2,6-diazaspiro[3.4]octane waste.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, it is crucial to deface the original label to prevent any confusion. Always confirm your institution's specific policies for the disposal of decontaminated chemical containers.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the safe handling and disposal of 2-Methyl-2,6-diazaspiro[3.4]octane.
Caption: Decision workflow for handling and disposal of 2-Methyl-2,6-diazaspiro[3.4]octane.
Quantitative Data Summary
| Hazard Classification | GHS Code(s) | Signal Word | Source |
| Flammable Liquid | H227 | Warning | [1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Warning | [1] |
| Skin Corrosion | H314 | Danger | [1] |
| Serious Eye Damage | H319 | Warning | [3] |
| Respiratory Tract Irritation | H335 | Warning | [3] |
References
-
2-methyl-2,6-diazaspiro[3.4]octane — Chemical Substance Information. NextSDS. [Link]
-
2-methyl-6-benzyl-2,6-Diazaspiro[3.4]octane. PubChem. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. [Link]
-
Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates. PubMed. [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]
-
Colorectal Cancer Carcinogens: Heterocyclic Amines. Alliance for Cancer Gene Therapy. [Link]
-
The thermal decomposition of diazirines: 3-(3-methyldiazirin-3-yl)propan-1-ol and 3-(3-methyldiazirin-3-yl)propanoic acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. PMC. [Link]
-
DNA Adducts of Heterocyclic Amines: Formation, Removal and Inhibition by Dietary Components. PubMed. [Link]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. [Link]
-
Heterocyclic Amines. Request PDF. [Link]
-
Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. PubMed. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. gustavus.edu [gustavus.edu]
- 3. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 [sigmaaldrich.com]
- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Methyl-2,6-diazaspiro[3.4]octane
As a Senior Application Scientist consulting for drug development laboratories, I frequently guide teams on optimizing their synthetic workflows involving complex spirocyclic building blocks. 2-Methyl-2,6-diazaspiro[3.4]octane (CAS: 135380-30-2) is highly valued for improving the metabolic stability and pharmacokinetic profiles of pipeline candidates[1]. However, its reactive secondary and tertiary amine centers present specific handling challenges, including thermal instability, hygroscopicity, and significant dermal hazards[2][3].
This guide is engineered to provide you with a self-validating system for handling this compound safely, ensuring both operator protection and chemical integrity.
Physicochemical Profile & Hazard Assessment
Understanding the physical properties of a reagent is the first step in designing a robust safety protocol. While some suppliers classify this compound as a standard irritant (H315/H319)[4], conservative hazard assessments classify it as a Category 1B Corrosive (H314)[2]. In rigorous drug development environments, we always default to the most protective standard.
Table 1: Physicochemical Properties & Hazard Assessment
| Property / Hazard | Value / Classification | Operational Implication |
| CAS Number | 135380-30-2 | Essential for SDS tracking and regulatory compliance[2][3]. |
| Molecular Weight | 126.2 g/mol | Required for precise stoichiometric calculations[1][5]. |
| Physical State | Colorless liquid or solid | Phase transitions may occur at ambient lab temperatures; poses splash risks[3]. |
| Density & Boiling Point | 1.03 g/cm³ / 177.5°C | Marginally heavier than water; relatively low volatility at room temperature[5]. |
| Flash Point | 69.6°C | Combustible liquid (Flam. Liq. 4); must be kept away from open flames[2][5]. |
| Storage Requirements | -20°C, Inert Atmosphere, Dark | High risk of thermal degradation and oxidation; strict cold chain logistics required[3]. |
| Primary Hazards | H314 / H315, H319, H335 | Corrosive/Severe Irritant; demands strict dermal, ocular, and respiratory protection[2]. |
Mandatory Personal Protective Equipment (PPE) & Scientific Rationale
We do not wear PPE merely to satisfy compliance checklists; we wear it to interrupt specific mechanisms of chemical exposure. For 2-Methyl-2,6-diazaspiro[3.4]octane, your PPE must address its permeation potential and corrosivity[2].
-
Ocular Protection: Chemical splash goggles paired with a full-face shield.
-
Causality: The compound is a severe eye irritant (H319) and potential corrosive (H314)[2]. Standard safety glasses lack the orbital seal required to prevent vapor intrusion from the volatile amine groups.
-
-
Dermal Protection (Gloves): Double-gloving is mandatory. Use a heavy-duty nitrile or butyl rubber outer glove (minimum 0.4 mm thickness) and a standard nitrile inner glove.
-
Causality: Spirocyclic amines can act as permeation enhancers. If the outer glove is compromised, the inner glove provides a critical temporal buffer, allowing the operator to safely doff the gloves before skin contact occurs.
-
-
Respiratory Protection: Handling must occur in a standard chemical fume hood with a face velocity of >100 fpm. If ventilation is compromised, a half-mask respirator with ABEK-P3 filters is required.
-
Causality: The compound causes respiratory irritation (H335) and potential central nervous system effects (STOT SE 3, H336)[2].
-
-
Body Protection: A flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.
-
Causality: The 69.6°C flash point classifies it as a combustible liquid[5], necessitating protection against potential ignition during synthesis.
-
Operational Workflow: Handling Protocol
To ensure operator safety and prevent the degradation of the hygroscopic amine centers, follow this step-by-step methodology.
Step-by-Step Methodology:
-
Pre-Equilibration: Remove the sealed container from the -20°C freezer[3]. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, leading to rapid degradation of the reagent.
-
-
Inert Atmosphere Setup: Transfer the equilibrated vial to a fume hood. Purge the headspace with dry Argon or Nitrogen gas.
-
Dispensing: Use a clean, oven-dried glass syringe (if in a liquid state) or an anti-static spatula (if solid) to dispense the required mass/volume.
-
Resealing: Flush the primary container with Argon for 10 seconds, seal tightly with Parafilm, and immediately return to -20°C storage[3].
Operational workflow for handling 2-Methyl-2,6-diazaspiro[3.4]octane to prevent degradation.
Emergency Response & Spill Management
In the event of a spill, swift and methodical action is required to mitigate exposure to corrosive and toxic vapors[2].
Step-by-Step Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust velocity.
-
Protect: Don emergency PPE, including a respirator if the spill has occurred outside of primary containment.
-
Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible sawdust due to the compound's flammability.
-
Neutralize: Carefully sweep the absorbed mixture using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.
-
Decontaminate: Wash the affected surface with a dilute weak acid (e.g., 5% acetic acid) to neutralize residual amines, followed by copious amounts of soap and water.
Step-by-step spill response and decontamination pathway for diazaspiro compounds.
Disposal Plan
Disposal must strictly comply with local environmental regulations (e.g., EPA, REACH)[4].
-
Aqueous Waste: Do not pour down the drain. Collect in a dedicated basic/amine aqueous waste carboy.
-
Organic Waste: Combine with standard non-halogenated organic waste. Ensure the waste container is properly vented to prevent pressure buildup from potential amine-solvent reactions.
-
Solid Waste: Contaminated gloves, wipes, and empty vials must be disposed of in solid hazardous waste bins destined for high-temperature incineration.
References
-
"2-methyl-2,6-diazaspiro[3.4]octane — Chemical Substance Information - NextSDS." NextSDS. URL: [Link]
-
"2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical." iChemical. URL: [Link]
-
"CAS 1795283-47-4 | AMERICAN ELEMENTS®." American Elements. URL: [Link]
Sources
- 1. 135380-30-2 | 2-Methyl-2,6-diazaspiro[3.4]octane | Azetidines | Ambeed.com [ambeed.com]
- 2. nextsds.com [nextsds.com]
- 3. 2-Methyl-2,6-diazaspiro[3.4]octane | 135380-30-2 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. 2-methyl-2,6-diazaspiro[3.4]octane, CAS No. 135380-30-2 - iChemical [ichemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
